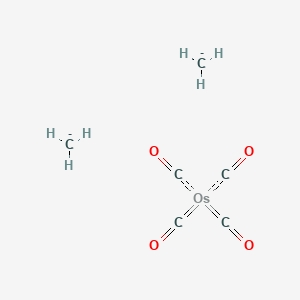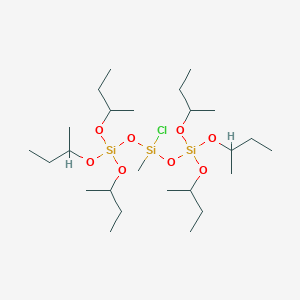
Acetic acid, tribromo, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tribromo, 2-methylpropyl ester is an organic compound with the molecular formula C₆H₉Br₃O₂ and a molecular weight of 352.846. This compound is a type of ester, which is characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, tribromo, 2-methylpropyl ester can be synthesized through the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst. For this specific compound, acetic acid and 2-methylpropyl alcohol are used as the starting materials, and the reaction is catalyzed by concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, tribromo, 2-methylpropyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-methylpropyl alcohol.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Major Products Formed:
Hydrolysis: Acetic acid and 2-methylpropyl alcohol.
Reduction: 2-methylpropyl alcohol.
Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Acetic acid, tribromo, 2-methylpropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, tribromo, 2-methylpropyl ester involves its hydrolysis to acetic acid and 2-methylpropyl alcohol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final products . The molecular targets and pathways involved in its biological activity depend on the specific application and the enzymes or receptors it interacts with .
Comparison with Similar Compounds
- Acetic acid, bromo-, 2-methylpropyl ester
- Acetic acid, dibromo-, 2-methylpropyl ester
- Acetic acid, tribromo-, ethyl ester
Comparison: Acetic acid, tribromo, 2-methylpropyl ester is unique due to the presence of three bromine atoms, which significantly increases its molecular weight and reactivity compared to similar compounds with fewer bromine atoms . This increased reactivity makes it a valuable reagent in organic synthesis for introducing the tribromoacetyl group into various molecules .
Properties
CAS No. |
59956-62-6 |
|---|---|
Molecular Formula |
C6H9Br3O2 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
2-methylpropyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C6H9Br3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
GBRCAOJHYDQGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)










